molecular formula C21H18N2O4S2 B2588149 (Z)-2-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid CAS No. 300378-11-4

(Z)-2-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid

Cat. No.: B2588149
CAS No.: 300378-11-4
M. Wt: 426.51
InChI Key: ZLDLRMXBPMWDMZ-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid, also known as BZB, is a thiazolidine derivative that has shown promising results in various scientific research applications. This compound has gained attention due to its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.

Scientific Research Applications

1. PTP 1B Inhibition for Diabetes Management

Thiazolidinediones (TZDs) have been explored for their role as inhibitors of Protein Tyrosine Phosphatase 1B (PTP 1B), which is a negative regulator of the insulin signaling pathway. Inhibition of PTP 1B can enhance insulin sensitivity, offering a target for managing Type 2 Diabetes Mellitus (T2DM). Studies have highlighted various TZD derivatives showing potent PTP 1B inhibitory activities, emphasizing the importance of the Z-configuration in their structures for optimal activity (Verma et al., 2019).

2. Synthetic Approaches for Therapeutic Agents

Research on benzazoles, including benzothiazoles, has identified them as molecules of interest in medicinal chemistry due to their diverse biological activities. Various synthetic approaches have been developed to access guanidinobenzazoles, which are related to the compound of interest and show potential as therapeutic agents. These methodologies aim to create compounds with modified biological activities by introducing different functional groups, demonstrating the synthetic versatility and therapeutic potential of benzazoles and their derivatives (Rosales-Hernández et al., 2022).

3. Antioxidant and Anti-inflammatory Agents

The synthesis and pharmacological evaluation of benzothiazole derivatives have been targeted for their antioxidant and anti-inflammatory properties. These activities are crucial for developing treatments for conditions characterized by oxidative stress and inflammation. The research underscores the potential of benzothiazole derivatives as new pharmacophores for antioxidant and anti-inflammatory therapies, highlighting their significance in drug discovery (Raut et al., 2020).

4. Anticancer Research

Benzothiazole derivatives have been extensively studied for their anticancer potentials. The structural modifications of these compounds have led to the identification of numerous derivatives with potent anticancer activities across various cancer cell lines. The mechanism of action often involves inhibition of tyrosine kinases, topoisomerases, and induction of apoptosis through the generation of reactive oxygen species (ROS), presenting a promising avenue for cancer chemotherapy (Pathak et al., 2019).

Properties

IUPAC Name

2-[4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S2/c24-18(22-16-10-5-4-9-15(16)20(26)27)11-6-12-23-19(25)17(29-21(23)28)13-14-7-2-1-3-8-14/h1-5,7-10,13H,6,11-12H2,(H,22,24)(H,26,27)/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDLRMXBPMWDMZ-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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